2-{N-[(3,4-DICHLOROPHENYL)METHYL]4-METHYLBENZENESULFONAMIDO}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE
Overview
Description
2-{N-[(3,4-DICHLOROPHENYL)METHYL]4-METHYLBENZENESULFONAMIDO}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a dichlorophenyl group, a methylbenzenesulfonamido group, and an oxolan-2-ylmethyl group.
Preparation Methods
The synthesis of 2-{N-[(3,4-DICHLOROPHENYL)METHYL]4-METHYLBENZENESULFONAMIDO}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps. One common method includes the reaction of 3,4-dichlorophenylmethylamine with 4-methylbenzenesulfonyl chloride to form an intermediate product. This intermediate is then reacted with oxolan-2-ylmethylamine under controlled conditions to yield the final compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium hydroxide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{N-[(3,4-DICHLOROPHENYL)METHYL]4-METHYLBENZENESULFONAMIDO}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 2-{N-[(3,4-DICHLOROPHENYL)METHYL]4-METHYLBENZENESULFONAMIDO}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
When compared to similar compounds, 2-{N-[(3,4-DICHLOROPHENYL)METHYL]4-METHYLBENZENESULFONAMIDO}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
N-(2,4-Dichlorophenyl)acetamide: Known for its use in organic synthesis.
N-(3,4-Dichlorophenyl)methyl oxamic acid ethyl ester: Studied for its potential biological activities.
These compounds share some structural similarities but differ in their specific functional groups and resulting properties.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O4S/c1-15-4-7-18(8-5-15)30(27,28)25(13-16-6-9-19(22)20(23)11-16)14-21(26)24-12-17-3-2-10-29-17/h4-9,11,17H,2-3,10,12-14H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHRBSOPGUTKOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NCC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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